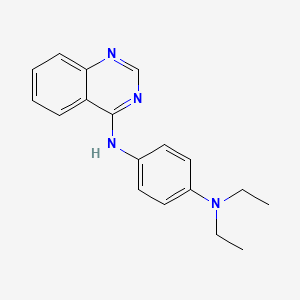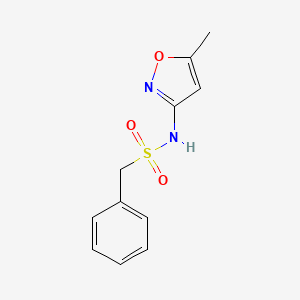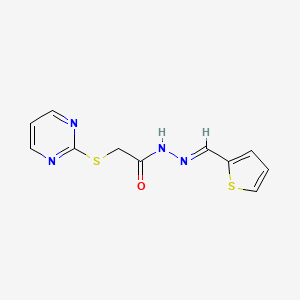
4-benzyl-1-(3,4-dimethoxybenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-(3,4-dimethoxybenzoyl)piperidine is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure and properties allow it to be a potential central nervous system agent, with various studies exploring its synthesis and biological activity. The compound is related to structures that exhibit significant pharmacological activities and is thus a subject of synthetic and analytical research.
Synthesis Analysis
The synthesis involves multiple steps, starting from piperidine derivatives or related structures. The synthesis routes vary, including the use of benzanilide derivatives, cyclohexanone, or direct functionalization of the piperidine ring. Metalation, addition reactions, and cyclization form part of the synthetic strategy, yielding different analogs and derivatives for further testing (Martin et al., 1979; Martin et al., 1981).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through crystallography and NMR analysis. The compound generally crystallizes in specific crystal systems, with defined space groups and unit-cell parameters. The molecular geometry is influenced by the substituents on the piperidine ring and the benzoyl group (Sudhakar et al., 2005).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including ring-opening, metalation, and reduction processes. Its reactivity is influenced by the substituents on the aromatic rings and the piperidine nitrogen. The compound's reactivity is explored in the context of developing central nervous system agents, highlighting the role of the furan ring and other structural components in biological activity (Martin et al., 1979; Martin et al., 1981).
Wissenschaftliche Forschungsanwendungen
Analgesic Properties : Aromatic carboxylic esters of 1-methyl-4-piperidinol, including compounds related to 4-benzyl-1-(3,4-dimethoxybenzoyl)piperidine, have been evaluated for analgesic activity. One such compound demonstrated significant activity in mouse hot-plate assays, nearly twice as active as codeine, without showing morphine-like physical dependence liability in monkeys (Waters, 1978).
Integrin Antagonism : Compounds with a structure involving trisubstituted beta-amino acid and a substituted benzamidine, which are chemically related to this compound, have shown potential as integrin antagonists. They exhibit promising profiles for inhibiting human platelet aggregation and show potential for antithrombotic treatment (Hayashi et al., 1998).
Cancer Research : Compounds structurally related to this compound have been studied for their potential in cancer treatment. For example, certain derivatives have been found effective against breast tumor metastasis in mouse models (Wang et al., 2011).
Serotonin Receptor Agonism and Antagonism : Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol, related to the compound , have been identified as potent 5-HT4 receptor agonists, showing promise in studies involving the gastrointestinal tract (Yang et al., 1997).
Neuropeptide Y Receptor Antagonists : Novel benzimidazoles derived from this compound have been investigated as selective neuropeptide Y Y1 receptor antagonists, with implications for developing anti-obesity drugs (Zarrinmayeh et al., 1998).
Anti-Tuberculosis Agents : The 2,4-diaminoquinazoline class, which includes structural analogues of this compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, showing potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-9-8-18(15-20(19)25-2)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKZJBYSLZKJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)
![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

